5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
Overview
Description
The compound “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” is a derivative of 1,3,4-thiadiazole . It is not intended for human or veterinary use and is for research use only.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, novel 2-((5-amino-1,3,4-thiadiazol-2-yl)thio)-N-arylacetamide derivatives have been synthesized efficiently in three steps in high isolated yields from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide .Molecular Structure Analysis
The molecular structure of “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be analyzed using computational methods such as density functional theory (DFT) calculations .Chemical Reactions Analysis
The chemical reactions involving “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be investigated using ultrasound-assisted methods . These methods have been shown to increase the efficiency of the reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “5-amino-1-(2-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide” can be analyzed using various spectroscopic techniques .Scientific Research Applications
Agrochemicals and Plant Growth Regulators
Indole derivatives, including triazoles, have applications in agriculture. Researchers have explored their use as plant growth regulators, enhancing crop yield, stress tolerance, and disease resistance. Investigating the compound’s effects on plant physiology and growth could lead to innovative agrochemicals.
These applications highlight the compound’s versatility and potential impact across diverse scientific fields. Further research and collaboration are necessary to fully unlock its therapeutic and practical benefits . If you need more information or have additional queries, feel free to ask!
Future Directions
properties
IUPAC Name |
5-amino-1-[(2-chlorophenyl)methyl]triazole-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClN5O/c11-7-4-2-1-3-6(7)5-16-9(12)8(10(13)17)14-15-16/h1-4H,5,12H2,(H2,13,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YNHMYRUNFIQMPN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C(=C(N=N2)C(=O)N)N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-[(2-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide |
Synthesis routes and methods
Procedure details
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